molecular formula C19H23N3O2S B2546147 5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 860649-90-7

5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B2546147
CAS No.: 860649-90-7
M. Wt: 357.47
InChI Key: PRAAACRCFKRFIE-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety, as potent anticancer agents. These compounds were tested in vitro for their anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), with some derivatives showing significant inhibitory effects (Gomha et al., 2017) Gomha, S. M., Abdelaziz, Mohamad R., Kheder, N. A., Abdel‐aziz, Hassan M., Alterary, S., & Mabkhot, Y. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal, 11..

Antimicrobial Applications

Another area of application for thiazole derivatives is in the development of antimicrobial agents. The synthesis and reactions of various thiazole derivatives have been explored, with some compounds being screened for their antimicrobial activity and showing promising results (Khalil et al., 2000) Khalil, Z. H., Yanni, A. S., Gaber, A. M., & Abdel-Mohsen, Shawkat A. (2000). SYNTHESIS AND REACTIONS OF SOME NEW 5-CARBONYL(4-AMINO-3-CYANO-2-SUBSTITUTED THIOPHENE-5-YL)-8-HYDROXYQUINOLINE (PART II). SYNTHESIS OF THIAZOLE; ISOXAZOLE; PYRAZOLE, PYRIMIDINE AND PYRIDAZINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. Phosphorus, Sulfur, and Silicon and the Related Elements, 166, 57-69..

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-17(25-18(20-13)15-9-5-3-6-10-15)14(2)22-24-19(23)21-16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H,21,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAACRCFKRFIE-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3CCCCC3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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